molecular formula C18H26O8 B14784526 3,4,5-Trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid

3,4,5-Trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid

Cat. No.: B14784526
M. Wt: 370.4 g/mol
InChI Key: OCSNDZGMSQTRGL-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid is a complex organic compound characterized by multiple hydroxyl groups and a phenoxy group

Preparation Methods

The synthesis of 3,4,5-Trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid involves several steps. One common synthetic route includes the reaction of a suitable precursor with reagents that introduce the hydroxyl and phenoxy groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen atoms, leading to simpler structures.

    Substitution: The phenoxy group can participate in substitution reactions, where other functional groups replace the hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,5-Trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s hydroxyl groups make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Its potential therapeutic properties are being explored for treating various diseases.

    Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The phenoxy group can interact with hydrophobic regions of molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar compounds include:

    3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl: This compound has a similar structure but lacks the phenoxy group.

    2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: This compound has multiple hydroxyl groups but a different core structure.

The uniqueness of 3,4,5-Trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid lies in its combination of hydroxyl and phenoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H26O8

Molecular Weight

370.4 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C18H26O8/c1-7(2)10-5-9(19)6-11(8(3)4)15(10)25-18-14(22)12(20)13(21)16(26-18)17(23)24/h5-8,12-14,16,18-22H,1-4H3,(H,23,24)

InChI Key

OCSNDZGMSQTRGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C)O

Origin of Product

United States

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